molecular formula C10H13BrClNO2 B13130613 Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride

Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride

Cat. No.: B13130613
M. Wt: 294.57 g/mol
InChI Key: RBVXDWUPDCKYJP-PPHPATTJSA-N
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Description

Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride is a chemical compound with the molecular formula C10H13BrClNO2. It is a derivative of amino acids and features a bromophenyl group, making it a compound of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of (S)-2-amino-2-(4-bromophenyl)propanoic acid with methanol in the presence of hydrochloric acid to form the ester hydrochloride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride involves its interaction with specific molecular targets. The bromophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl(S)-2-amino-2-(4-chlorophenyl)propanoatehydrochloride
  • Methyl(S)-2-amino-2-(4-fluorophenyl)propanoatehydrochloride
  • Methyl(S)-2-amino-2-(4-iodophenyl)propanoatehydrochloride

Uniqueness

Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in synthetic chemistry and drug development .

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(4-bromophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7;/h3-6H,12H2,1-2H3;1H/t10-;/m0./s1

InChI Key

RBVXDWUPDCKYJP-PPHPATTJSA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)Br)(C(=O)OC)N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)N.Cl

Origin of Product

United States

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